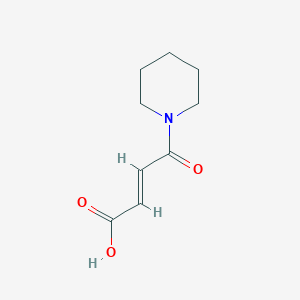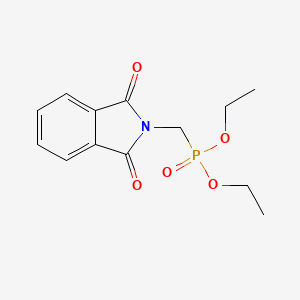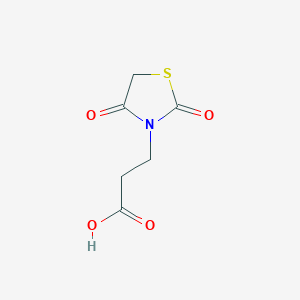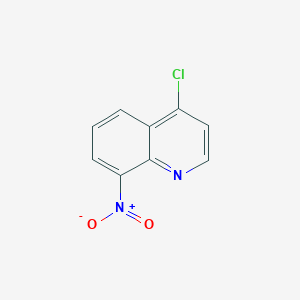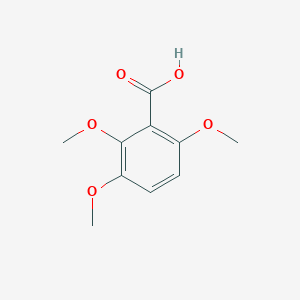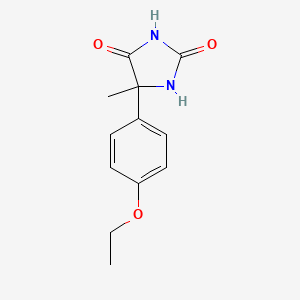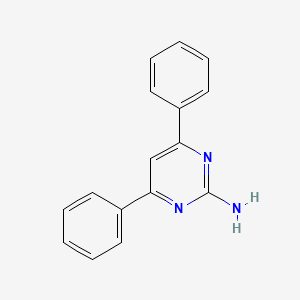
2,3,3',4,5,6-Hexachlorobiphenyl
Vue d'ensemble
Description
2,3,3’,4,5,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals containing multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .
Applications De Recherche Scientifique
2,3,3’,4,5,6-Hexachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying the behavior of PCBs in the environment and their chemical transformations.
Mécanisme D'action
Target of Action
2,3,3’,4,5,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes in organisms.
Mode of Action
This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a crucial protein involved in maintaining the circadian rhythm. By inhibiting its expression, 2,3,3’,4,5,6-Hexachlorobiphenyl disrupts the normal functioning of the circadian clock.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can bioaccumulate in the body over time . These properties can significantly impact the compound’s bioavailability and its potential for causing long-term health effects.
Result of Action
The molecular and cellular effects of 2,3,3’,4,5,6-Hexachlorobiphenyl’s action primarily involve the disruption of the circadian clock. This can lead to a range of health effects, including sleep disorders, hormonal imbalances, and metabolic disruptions .
Analyse Biochimique
Biochemical Properties
2,3,3’,4,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. This compound interacts with enzymes such as cytochrome P450 (CYP1A1), which is involved in the oxidative metabolism of xenobiotics. The interaction with CYP1A1 leads to the formation of reactive metabolites that can mediate toxic effects. Additionally, 2,3,3’,4,5,6-Hexachlorobiphenyl can influence the expression of genes involved in detoxification processes .
Cellular Effects
The effects of 2,3,3’,4,5,6-Hexachlorobiphenyl on various cell types and cellular processes are profound. This compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. It has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular injury and proliferation. Furthermore, 2,3,3’,4,5,6-Hexachlorobiphenyl can interfere with calcium homeostasis and the activity of glutathione S-transferases, which are crucial for cellular detoxification .
Molecular Mechanism
At the molecular level, 2,3,3’,4,5,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of target genes. This binding activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1. The compound also mediates biochemical and toxic effects through interactions with halogenated aromatic hydrocarbons, influencing cell-cycle regulation and potentially contributing to the development and maturation of various tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,5,6-Hexachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which allows it to persist in the environment and biological systems. Long-term exposure to 2,3,3’,4,5,6-Hexachlorobiphenyl has been associated with chronic toxic effects, including disruptions in cellular function and increased risk of carcinogenesis. Studies have shown that the compound can accumulate in tissues over time, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,5,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where certain dosages result in noticeable physiological and biochemical alterations. High doses of 2,3,3’,4,5,6-Hexachlorobiphenyl have been linked to adverse effects such as liver damage, endocrine disruption, and neurotoxicity .
Metabolic Pathways
2,3,3’,4,5,6-Hexachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with enzymes like cytochrome P450. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause toxicity. Additionally, 2,3,3’,4,5,6-Hexachlorobiphenyl can affect metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,5,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to bioaccumulation and potential biomagnification in the food chain. The distribution of 2,3,3’,4,5,6-Hexachlorobiphenyl within the body can influence its toxicokinetics and overall impact on health .
Subcellular Localization
The subcellular localization of 2,3,3’,4,5,6-Hexachlorobiphenyl can affect its activity and function. This compound can localize to cellular membranes, where it may disrupt membrane integrity and function. Additionally, 2,3,3’,4,5,6-Hexachlorobiphenyl can interact with intracellular organelles, such as the endoplasmic reticulum and mitochondria, leading to alterations in cellular processes and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,3’,4,5,6-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives over copper powder at elevated temperatures (around 230°C) . This method allows for the selective chlorination of biphenyl rings to achieve the desired hexachlorinated product.
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,6-Hexachlorobiphenyl, typically involved the chlorination of biphenyl in the presence of a catalyst. This process was carried out in large reactors where biphenyl was exposed to chlorine gas under controlled conditions to achieve the desired degree of chlorination .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3’,4,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under elevated temperatures and pressures.
Major Products:
Comparaison Avec Des Composés Similaires
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,3,3’,4,4’,5’-Hexachlorobiphenyl
Comparison: 2,3,3’,4,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMZCXLJXRCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866044 | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41411-62-5 | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1JM05370 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



